REACTION_SMILES
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[CH3:22][C:23](=[O:24])[OH:25].[Cl:5][C:6]1([Cl:15])[CH:7]([c:9]2[cH:10][cH:11][cH:12][cH:13][cH:14]2)[CH2:8]1.[OH2:16].[OH:1][N+:2]([O-:3])=[O:4].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[O-:1][N+:2](=[O:4])[c:12]1[cH:11][cH:10][c:9]([CH:7]2[C:6]([Cl:5])([Cl:15])[CH2:8]2)[cH:14][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC1(Cl)CC1c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(C2CC2(Cl)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |